molecular formula C21H29NO2 B1385673 2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline CAS No. 1040689-14-2

2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline

Cat. No.: B1385673
CAS No.: 1040689-14-2
M. Wt: 327.5 g/mol
InChI Key: TXQFIRYJSXFYKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline involves several steps. One common synthetic route includes the reaction of 2-butoxyaniline with 2-(4-isopropylphenoxy)ethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline, a compound with the CAS number 1040689-14-2, is notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a butoxy group linked to an aniline moiety, which is further substituted with a 4-isopropylphenoxyethyl group. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC${19}$H${27}$N${1}$O${1}$
Molecular Weight295.43 g/mol
CAS Number1040689-14-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes or cancer.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Research Findings

Several studies have explored the biological activities of this compound:

  • Antidiabetic Potential: Research indicates that derivatives of similar compounds exhibit α-glucosidase inhibitory activity, suggesting potential applications in managing type II diabetes .
  • Anticancer Activity: Some analogs have shown promising results in inhibiting cancer cell proliferation, indicating that this compound could be explored further for anticancer drug development .
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Study on Antidiabetic Effects

A study published in a peer-reviewed journal examined the effects of α-glucosidase inhibitors derived from compounds similar to this compound. The findings indicated that these compounds could significantly lower postprandial blood glucose levels in diabetic models .

Anticancer Research

Another investigation focused on the anticancer properties of structurally related compounds. It was found that certain derivatives were effective against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis .

Properties

IUPAC Name

2-butoxy-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-5-15-24-21-9-7-6-8-20(21)22-14-16-23-19-12-10-18(11-13-19)17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQFIRYJSXFYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCCOC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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